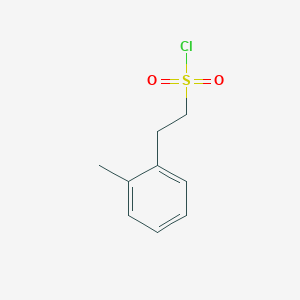
2,4-Dihydroxy-5-tert-butylbenzophenone
Übersicht
Beschreibung
2,4-Dihydroxy-5-tert-butylbenzophenone, also known as 2,4-DHB, is a chemical compound with the molecular formula C14H18O3. It is a white, crystalline solid that is soluble in water and methanol. 2,4-DHB has a variety of applications in the scientific research field, including synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Synthesis
- Antioxidant Activity : A study synthesized new compounds by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid, showing significant antioxidant properties in DPPH and ferric reducing antioxidant power assays (Shakir, Ariffin, & Abdulla, 2014).
- Synthesis Methods : The synthesis of aromatic bisphenol containing tertiary butyl groups was demonstrated, leading to high molecular weight poly(arylene ether ketone)s with potential applications due to their physical, thermal, and mechanical properties (Yıldız, İnan, Yıldırım, Kuyulu, & Güngör, 2007).
Catalysis and Chemical Reactions
- Catalytic Properties : A study detailed the formation of unusual products through the catalysis of 2,6-di-tert-butylphenol, showcasing the potential of these compounds in chemical synthesis and reactions (Türk & Çimen, 2005).
- Chemical Transformations : The electrochemical transformations and antioxidant activity of Schiff bases containing ferrocenyl group and (thio-)phenol, catechol fragments were investigated, indicating potential in various chemical applications (Smolyaninov et al., 2018).
Environmental and Analytical Applications
- Endocrine Disruptor Analysis : Research on the determination of endocrine disruptors in water utilized derivatives of 4-tert-butylbenzoic acid, suggesting applications in environmental analysis and monitoring (Mol, Sunarto, & Steijger, 2000).
- Surface Water Analysis : The presence of butylated hydroxytoluene, a related compound, in urine samples from various countries highlights its widespread environmental distribution and importance in monitoring programs (Wang & Kannan, 2019).
Material Science and Stability
- Polymer Stabilization : A study showed that 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate effectively stabilizes butadiene polymers against thermal degradation, indicating its role in material science (Yachigo et al., 1988).
- Thermal and Mechanical Properties : The preparation of polymers with pendant tertiary butyl groups revealed insights into how molecular structure influences the physical, thermal, mechanical, and adhesion properties of these materials (Yıldız et al., 2007).
Eigenschaften
IUPAC Name |
(5-tert-butyl-2,4-dihydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-17(2,3)13-9-12(14(18)10-15(13)19)16(20)11-7-5-4-6-8-11/h4-10,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYUVRRTSSSDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369996 | |
| Record name | (5-tert-Butyl-2,4-dihydroxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-5-tert-butylbenzophenone | |
CAS RN |
4211-67-0 | |
| Record name | (5-tert-Butyl-2,4-dihydroxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dihydroxy-5-tert-butylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(aminomethyl)phenyl]acetamide](/img/structure/B1596739.png)


![[(4-Methyl-2-nitrophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596743.png)




![2-(2,3-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1596750.png)


